Ganglioside GT1b (bovine) (sodium salt)
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Overview
Description
Ganglioside GT1b (bovine) (sodium salt) is a trisialoganglioside, a type of glycosphingolipid, characterized by having two sialic acid residues linked to the inner galactose unit . This compound is derived from bovine brain tissue and is known for its role in cellular signaling and interaction with neurotoxins . It has a molecular formula of C95H162N5O47 • 3Na and a molecular weight of 2126.3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ganglioside GT1b is typically isolated from bovine brain tissue through a series of extraction and purification processes. The extraction involves the use of organic solvents such as chloroform and methanol in a 2:1 ratio . The compound is then purified using chromatographic techniques to achieve a purity of ≥98% .
Industrial Production Methods
Industrial production of Ganglioside GT1b involves large-scale extraction from bovine brain tissue, followed by purification using high-performance liquid chromatography (HPLC). The process ensures the removal of impurities and the isolation of the desired ganglioside species .
Chemical Reactions Analysis
Types of Reactions
Ganglioside GT1b undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sialic acid residues, affecting the compound’s biological activity.
Reduction: Reduction reactions can alter the glycosidic bonds within the molecule.
Substitution: Substitution reactions can occur at the hydroxyl groups of the sialic acid residues.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include modified gangliosides with altered sialic acid residues, which can impact their binding affinity to neurotoxins and other biological molecules .
Scientific Research Applications
Ganglioside GT1b has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosphingolipid chemistry and interactions.
Industry: Ganglioside GT1b is used in the development of liposomal formulations for drug delivery.
Mechanism of Action
Ganglioside GT1b exerts its effects through its interaction with specific molecular targets and pathways. It binds to neurotoxins such as botulinum toxin serotype A, BTxA heavy chain, and tetanus toxin, with varying binding affinities . These interactions can inhibit the activity of these neurotoxins, providing a protective effect on neuronal cells . Additionally, Ganglioside GT1b modulates immune responses by decreasing the production of cytokines and immunoglobulins in human peripheral blood mononuclear cells .
Comparison with Similar Compounds
Similar Compounds
Ganglioside GM1: Another ganglioside with a single sialic acid residue, known for its role in neuroprotection and cellular signaling.
Ganglioside GD1a: Contains two sialic acid residues and is involved in similar cellular processes as Ganglioside GT1b.
Ganglioside GD1b: Also has two sialic acid residues but differs in its linkage pattern, affecting its biological activity.
Uniqueness of Ganglioside GT1b
Ganglioside GT1b is unique due to its specific structure with two sialic acid residues linked to the inner galactose unit, which provides distinct binding properties and biological activities. Its ability to interact with multiple neurotoxins and modulate immune responses makes it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C95H162N5Na3O47 |
---|---|
Molecular Weight |
2195.3 g/mol |
IUPAC Name |
trisodium;(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2S,3R,4R,5R,6R)-3-acetamido-2-[(2R,3S,4R,5R,6S)-4-[(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-carboxylato-4-hydroxyoxan-2-yl]oxy-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C95H165N5O47.3Na/c1-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-64(118)100-52(53(112)35-33-31-29-27-25-23-20-18-16-14-12-10-8-2)47-134-87-75(125)74(124)78(62(45-106)137-87)139-89-77(127)85(147-95(92(132)133)39-56(115)67(98-50(5)110)83(145-95)73(123)61(44-105)142-93(90(128)129)37-54(113)65(96-48(3)108)81(143-93)69(119)57(116)40-101)79(63(46-107)138-89)140-86-68(99-51(6)111)80(71(121)59(42-103)135-86)141-88-76(126)84(72(122)60(43-104)136-88)146-94(91(130)131)38-55(114)66(97-49(4)109)82(144-94)70(120)58(117)41-102;;;/h33,35,52-63,65-89,101-107,112-117,119-127H,7-32,34,36-47H2,1-6H3,(H,96,108)(H,97,109)(H,98,110)(H,99,111)(H,100,118)(H,128,129)(H,130,131)(H,132,133);;;/q;3*+1/p-3/b35-33+;;;/t52-,53+,54-,55-,56-,57+,58+,59+,60+,61+,62+,63+,65+,66+,67+,68+,69+,70+,71-,72-,73+,74+,75+,76+,77+,78+,79-,80+,81+,82+,83+,84-,85+,86-,87+,88-,89-,93+,94-,95-;;;/m0.../s1 |
InChI Key |
XWMACUIMZLECSZ-SPTXYZJTSA-K |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)NC(=O)C)O[C@@]6(C[C@@H]([C@H]([C@@H](O6)[C@@H]([C@@H](CO)O[C@@]7(C[C@@H]([C@H]([C@@H](O7)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)NC(=O)C)O)C(=O)[O-])O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O.[Na+].[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)NC(=O)C)OC6(CC(C(C(O6)C(C(CO)OC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCC)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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